8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Description
8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a heterocyclic compound featuring a benzoazepinone core substituted with an amino group at the 8-position and a methyl group at the 1-position. It is commercially available with a purity of ≥97% (CAS 22246-76-0) and is utilized in academic and industrial research, including pharmaceuticals, materials science, and biotechnology . The compound’s structure combines rigidity from the fused benzene ring with flexibility from the azepinone moiety, making it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
8-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZLXRRTQNBYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation Method: One common method for synthesizing 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves the hydrogenation of 2,3,4,5-tetrahydro-1-methyl-8-nitro-2-oxo-1H-1-benzazepine.
Microwave Irradiation Method: Another method involves the reduction of 1-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one using ammonium formate and palladium on carbon (Pd/C) in methanol under microwave irradiation at 80°C for 5 minutes.
Industrial Production Methods
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine group undergoes nucleophilic substitution or condensation reactions. Common reagents include acyl chlorides, anhydrides, or alkyl halides.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DCM, RT | 8-Acetamido derivative | 85% | |
| Alkylation | Methyl iodide, NaH, THF | 8-Methylamino derivative | 78% |
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Mechanism : The amino group attacks electrophilic carbonyl carbons (acylation) or undergoes SN2 displacement (alkylation). Steric hindrance from the methyl group on the azepinone ring influences regioselectivity.
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Applications : These derivatives serve as intermediates for kinase inhibitors, particularly cyclin-dependent kinase (CDK) modulators .
Reductive Amination
The ketone group participates in reductive amination with primary amines, forming secondary amines.
| Substrate | Amine | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 8-Amino... | Benzylamine | NaBH₃CN | 8-(Benzylamino) derivative | 72% |
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Conditions : Reactions proceed in methanol or ethanol at 0–25°C. The reaction is pH-sensitive, requiring weakly acidic conditions .
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Significance : This method expands structural diversity for bioactivity studies targeting neurological disorders.
Cyclization Reactions
The compound acts as a precursor for synthesizing polycyclic frameworks. For example, microwave-assisted cyclization with aldehydes generates fused heterocycles.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Pd/C, NH₄HCO₂, MeOH, 80°C | Benzoazepino[1,2-a]quinoline | 65% |
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Mechanism : Dehydrogenation and intramolecular nucleophilic attack form a six-membered aromatic ring .
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Applications : The resulting quinoline derivatives exhibit antimicrobial and anticancer properties.
Oxidation and Ring-Opening
The tetrahydroazepinone ring is susceptible to oxidation, particularly under strong acidic or basic conditions.
| Oxidizing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | Benzoic acid derivative | Complete ring cleavage | |
| H₂O₂ | NaOH, RT | Epoxide intermediate | Partial oxidation |
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Key Insight : Ring-opening pathways are critical for degradation studies and metabolite identification.
Catalytic Hydrogenation
The ketone group undergoes reduction to form secondary alcohols, though this is less common due to steric constraints.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/BaSO₄ | H₂ (1 atm), EtOH | 8-Amino-1-methyl-tetrahydrobenzazepin-2-ol | 60% |
Suzuki–Miyaura Coupling
The aromatic ring participates in cross-coupling reactions, enabling aryl–aryl bond formation.
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 8-Amino-4'-methoxybiphenyl derivative | 55% |
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Conditions : Reactions require anhydrous DMF and inert atmospheres .
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Utility : Functionalized biphenyl derivatives are explored in materials science and drug design.
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions, the azepinone ring undergoes Beckmann or Schmidt rearrangements.
| Reagent | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| H₂SO₄ | 120°C, 6h | Lactam-expanded bicyclic amine | Beckmann rearrangement |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of 8-amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are crucial in cell cycle regulation and cancer progression. For example, compounds derived from this structure have shown promise as inhibitors against various cancer cell lines by targeting these kinases, suggesting a pathway for developing new anticancer agents .
1.2 Antiparasitic Properties
Recent studies have highlighted the antiparasitic effects of related compounds. Specifically, certain derivatives have demonstrated efficacy against Trypanosoma brucei brucei parasites, which cause African sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications to the benzoazepine core can enhance biological activity against these parasites .
Biochemical Applications
2.1 Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented in various studies. For instance, it has been shown to affect enzymes involved in metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders. The inhibition of GSK-3 is particularly noteworthy due to its role in Alzheimer's disease pathology .
2.2 Structural Studies
Crystallography studies have been conducted to understand the molecular interactions and stability of this compound. Such structural analyses provide insights into how modifications can lead to enhanced biological activity or reduced toxicity .
Synthesis and Derivatives
The synthesis of this compound involves several methods that allow for the introduction of various functional groups to tailor the compound for specific applications. A one-pot multibond forming process has been reported that efficiently synthesizes related benzoazepines with potential therapeutic effects .
Case Studies and Research Findings
Mechanism of Action
The specific mechanism of action for 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, modulating their activity. The benzazepine ring system can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and alter their function .
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
Key analogs differ in substituent positions, functional groups, and ring modifications. Below is a comparative analysis:
Key Observations :
- Positional Effects: The 8-amino substitution in the target compound contrasts with 7-amino (ALK inhibitor) and 5-methoxyimino analogs, leading to divergent biological activities and receptor interactions .
- Functional Groups: Bromine substitution (e.g., 7-Bromo analog) increases molecular weight and steric hindrance compared to the target’s amino and methyl groups .
Physicochemical Properties
The target compound’s methyl group likely improves membrane permeability compared to polar analogs like the 5-methoxyimino derivative.
Biological Activity
8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one , also known as CAS Number 144583-94-8 , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- CAS Number : 144583-94-8
- Purity : Typically ≥95% .
Research indicates that This compound exhibits notable biological activities primarily through its interaction with various protein kinases. It has been shown to inhibit key kinases involved in cancer progression, including:
- Aurora A Kinase
- VEGF Receptor Kinases (VEGF-R2 and VEGF-R3)
Inhibition Studies
In a study evaluating the compound's inhibitory effects on a panel of cancer-related protein kinases, it was observed that:
- The compound inhibited Aurora A with an IC50 value of approximately 0.8 nM.
- It also demonstrated inhibition of VEGF-R2 and VEGF-R3 with IC50 values below 10 µM .
Antiproliferative Activity
The antiproliferative effects of this compound were assessed on various cancer cell lines. The results showed:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MDA-MB-231/ATCC | >100 |
| Other tested lines | Various | Single-digit micromolar range |
This indicates a selective activity against certain tumor types while showing resistance in others .
Case Study 1: Aurora Kinase Inhibition
In a comparative study involving several known inhibitors of Aurora A kinase, This compound was highlighted for its potent inhibition profile. The study utilized radiometric assays to measure the IC50 values across multiple tumor-relevant kinases .
Case Study 2: Anticancer Properties
A broader investigation conducted by the National Cancer Institute (NCI) assessed the antiproliferative activity of this compound across a wide range of cancer cell lines. The results indicated significant growth inhibition in several lines at concentrations in the single-digit micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
